molecular formula C3H3N B1340573 Acrylonitrile-1-13C CAS No. 91628-87-4

Acrylonitrile-1-13C

Cat. No. B1340573
CAS RN: 91628-87-4
M. Wt: 54.06 g/mol
InChI Key: NLHHRLWOUZZQLW-LBPDFUHNSA-N
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Description

Acrylonitrile-1-13C is a labeled variant of acrylonitrile, a compound that is widely used in the production of plastics, adhesives, and synthetic rubber. The 13C label at the first carbon position allows for detailed analysis of the molecular structure and the pathways of chemical reactions through techniques such as nuclear magnetic resonance (NMR) spectroscopy. This labeled compound is particularly useful in tracing the distribution of acrylonitrile in biological systems and understanding its polymerization behavior under various conditions .

Synthesis Analysis

The synthesis of acrylonitrile-1-13C involves the polymerization of labeled acrylonitrile monomers. Studies have shown that the polymerization can be carried out through solution polymerization, which results in polyacrylonitrile (PAN) with selective 13C labeling at different molecular sites. This selective labeling is crucial for the structural identification of PAN during thermal treatment, as it allows for a detailed analysis of the composition and structure of the residues formed at different temperatures .

Molecular Structure Analysis

The molecular structure of acrylonitrile-1-13C and its polymers has been extensively studied using solid-state 13C NMR spectroscopy. This technique has revealed the presence of various chemical structures created during the heat treatment process of PAN. For instance, the main chemical changes for PAN start from a cyclization reaction at relatively low temperatures, followed by an aromatization reaction to form a molecular chain composed of isolated pyridine units . Additionally, the microstructure and compositional sequence of acrylonitrile copolymers have been determined using NMR spectroscopy, providing insights into the sequence distribution and the effects of different comonomers on the polymer structure .

Chemical Reactions Analysis

The chemical reactions of acrylonitrile-1-13C have been studied in various contexts, including its copolymerization with other monomers and its behavior during thermal treatment. The sequence distribution in acrylonitrile copolymers has been analyzed by 13C NMR, revealing the influence of conversion and solvent effects on the polymerization process . The photoaddition reactions of acrylonitrile with other compounds have also been characterized, providing insights into the regio- and stereochemistry of the resulting photoadducts .

Physical and Chemical Properties Analysis

The physical and chemical properties of acrylonitrile-1-13C polymers have been investigated through various analytical techniques. The trans/gauche ratio of backbone bonds in atactic poly(acrylonitrile) has been characterized by solid-state NMR experiments, which is important for understanding the conformation and dynamics of the polymer . The distribution of acrylonitrile in biological systems has been studied through autoradiography, highlighting its uptake in organs such as the liver, kidney, and lung . Additionally, the urinary metabolites from rodents coadministered acrylonitrile and acrylamide have been analyzed using 13C NMR spectroscopy, demonstrating the potential of this technique in elucidating the metabolism of labeled chemicals .

Scientific Research Applications

Copolymerization and Microstructural Analysis

  • Copolymerization with n-Butyl Acrylate : Acrylonitrile has been copolymerized with n-butyl acrylate under atom transfer radical polymerization conditions, optimizing initiator and catalyst systems to synthesize copolymers with varied compositions. The microstructure of these copolymers was thoroughly characterized by two-dimensional nuclear magnetic resonance spectroscopy, providing insights into their composition and sequence distribution, which is critical for tailoring polymer properties for specific applications (Brar & Saini, 2005).

  • Structural Investigations of Acrylonitrile Copolymers : Similar approaches have been applied to acrylonitrile-styrene-glycidyl methacrylate terpolymers and acrylonitrile-vinyl acid copolymers. Advanced NMR techniques, including 1D and 2D NMR spectroscopy, have been employed to analyze the microstructure of these copolymers, revealing detailed information about their composition, sequence distribution, and configuration (Brar & Pradhan, 2003); (Bajaj et al., 2003).

  • Thermal Treatment and Structural Identification : The structural changes in polyacrylonitrile (PAN) during thermal treatment have been studied using selectively 13C labeled PAN. Solid-state 13C NMR spectroscopy allowed for the identification of nine chemical structures created during the heat treatment process, offering insights into the mechanisms of cyclization and aromatization reactions that are vital for developing PAN-based carbon fibers with improved properties (Wang et al., 2014).

  • Surface and Core Region Analysis : The chemical structures and kinetics of reactions in the surface and core regions of heat-treated poly(acrylonitrile) films have been differentially analyzed using solid-state NMR. This study provided unique insights into the spatial heterogeneity of chemical reactions occurring within polymeric materials, which is crucial for the design of advanced materials with tailored surface and bulk properties (Ma et al., 2019).

Safety And Hazards

Acrylonitrile-1-13C is harmful to the eyes, skin, lungs, and nervous system. It may cause cancer and is suspected of damaging fertility . It is highly flammable and toxic if swallowed, in contact with skin, or if inhaled .

Future Directions

Future research on Acrylonitrile-1-13C could focus on improving the understanding of its chemical reactions and kinetics, as well as its impact on human health . There is also potential for further exploration of its use in the synthesis of high-performance PAN-based carbon fibers .

properties

IUPAC Name

(113C)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3N/c1-2-3-4/h2H,1H2/i3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLHHRLWOUZZQLW-LBPDFUHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[13C]#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10479985
Record name Acrylonitrile-1-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10479985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

54.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acrylonitrile-1-13C

CAS RN

91628-87-4
Record name Acrylonitrile-1-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10479985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 91628-87-4
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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